molecular formula C21H17NO3 B12464258 2-[(2,2-diphenylacetyl)amino]benzoic Acid

2-[(2,2-diphenylacetyl)amino]benzoic Acid

Cat. No.: B12464258
M. Wt: 331.4 g/mol
InChI Key: NDZQPXFPOCTXEF-UHFFFAOYSA-N
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Description

2-[(2,2-Diphenylacetyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a diphenylacetyl group attached to an amino group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-diphenylacetyl)amino]benzoic acid can be achieved through a multi-step process. One common method involves the acylation of 2-aminobenzoic acid with diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Diphenylacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-[(2,2-Diphenylacetyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-diphenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldo-keto reductase, which is involved in the metabolism of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Diphenylacetyl)amino]benzoic acid is unique due to its specific diphenylacetyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(2,2-diphenylacetyl)amino]benzoic acid

InChI

InChI=1S/C21H17NO3/c23-20(22-18-14-8-7-13-17(18)21(24)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)(H,24,25)

InChI Key

NDZQPXFPOCTXEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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